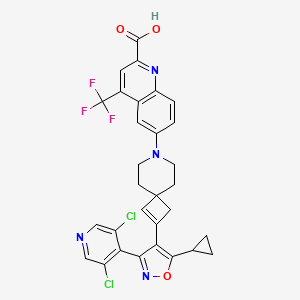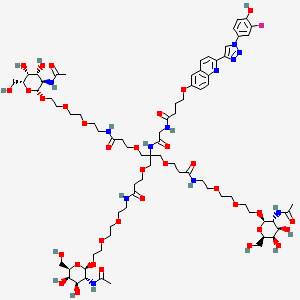
SZTYZVNOORGUPE-UHFFFAOYSA-N-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SZTYZVNOORGUPE-UHFFFAOYSA-N-d6 is a deuterated form of SZTYZVNOORGUPE-UHFFFAOYSA-N. This compound is often used in scientific research due to its high purity and stability . Deuterated compounds are those in which hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This substitution can significantly alter the physical and chemical properties of the compound, making it useful for various applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SZTYZVNOORGUPE-UHFFFAOYSA-N-d6 involves the deuteration of SZTYZVNOORGUPE-UHFFFAOYSA-N. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the complete replacement of hydrogen atoms with deuterium . The reaction conditions often include elevated temperatures and pressures to facilitate the deuteration process.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors designed to handle the specific requirements of deuteration reactions. These reactors are equipped with advanced monitoring and control systems to ensure the consistency and quality of the final product. The process involves the use of high-purity deuterated reagents and solvents, along with stringent purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: SZTYZVNOORGUPE-UHFFFAOYSA-N-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of deuterium can influence the reaction kinetics and mechanisms, often leading to different reaction pathways compared to the non-deuterated form .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield deuterated carboxylic acids, while reduction reactions could produce deuterated alcohols .
Scientific Research Applications
SZTYZVNOORGUPE-UHFFFAOYSA-N-d6 has a wide range of applications in scientific research. In chemistry, it is used as a tracer in reaction mechanisms and kinetic studies due to its unique isotopic properties . In biology, it serves as a tool for studying metabolic pathways and enzyme kinetics. In medicine, deuterated compounds like this compound are used in drug development to improve the pharmacokinetic properties of therapeutic agents . Additionally, in industry, it is employed in the production of high-performance materials and as a standard in analytical techniques .
Mechanism of Action
The mechanism by which SZTYZVNOORGUPE-UHFFFAOYSA-N-d6 exerts its effects is primarily through its interaction with molecular targets and pathways. The presence of deuterium can alter the bond strengths and reaction kinetics, leading to different biological and chemical outcomes compared to the non-deuterated form . These changes can affect the compound’s binding affinity to enzymes and receptors, as well as its overall stability and reactivity .
Comparison with Similar Compounds
SZTYZVNOORGUPE-UHFFFAOYSA-N-d6 is unique compared to other similar compounds due to its deuterated nature. Similar compounds include other deuterated analogs of SZTYZVNOORGUPE-UHFFFAOYSA-N, as well as non-deuterated forms. The primary difference lies in the isotopic substitution, which can significantly impact the compound’s physical and chemical properties . Other similar compounds include deuterated versions of common organic molecules used in research and industry .
Properties
Molecular Formula |
C19H23ClN2O2S |
|---|---|
Molecular Weight |
385.0 g/mol |
IUPAC Name |
3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C19H23ClN2O2S/c1-21(2)9-4-10-22-16-7-6-15(24-13-23-3)12-19(16)25-18-8-5-14(20)11-17(18)22/h5-8,11-12H,4,9-10,13H2,1-3H3/i1D3,2D3 |
InChI Key |
SZTYZVNOORGUPE-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C2=C(C=C(C=C2)OCOC)SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)OCOC)SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


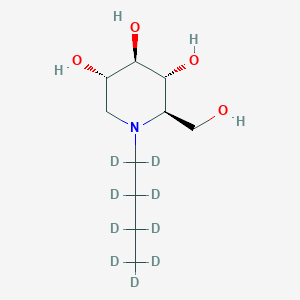
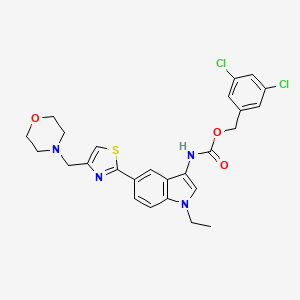
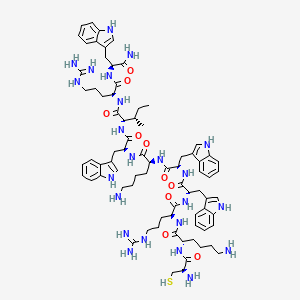
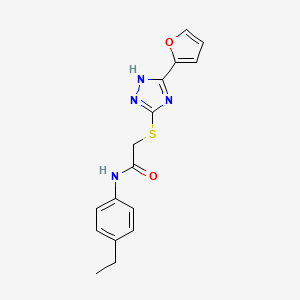
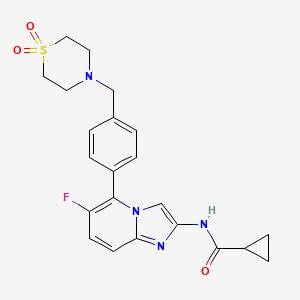
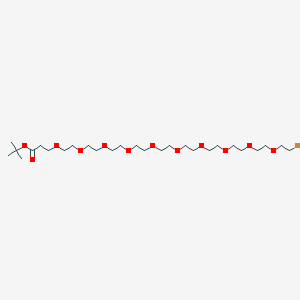
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B15144720.png)
![disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B15144722.png)
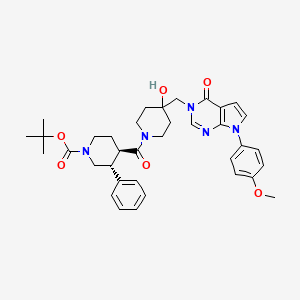
![2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B15144735.png)

